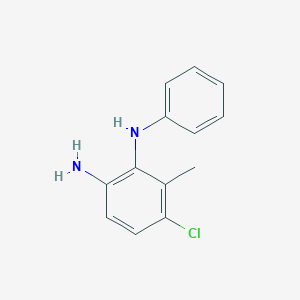

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine

Description

Contextualization within the Benzene-1,2-diamine Derivative Landscape

Benzene-1,2-diamine, also known as o-phenylenediamine, and its derivatives are fundamental building blocks in the synthesis of numerous heterocyclic compounds. The presence of two adjacent amino groups facilitates cyclization reactions with a variety of electrophiles to form stable five- and six-membered rings. The specific substitution pattern of a chloro group at the 5-position, a methyl group at the 6-position, and a phenyl group on one of the amino nitrogens distinguishes 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine from its parent compound. This unique arrangement of functional groups is expected to impart specific solubility, reactivity, and biological activity profiles to its derivatives.

Significance of Substituted Phenylenediamines in Organic Synthesis

Substituted phenylenediamines are highly valued in organic synthesis for their role as precursors to a diverse range of heterocyclic systems. These include, but are not limited to, benzimidazoles, quinoxalines, and phenazines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The condensation of a substituted benzene-1,2-diamine with aldehydes, ketones, or carboxylic acids is a common and efficient method for the construction of these important heterocyclic rings. The substituents on the phenylenediamine ring play a crucial role in directing the course of these reactions and in modulating the properties of the final products. For instance, electron-withdrawing groups can influence the acidity of the amino groups, while bulky substituents can introduce steric hindrance that affects regioselectivity.

A closely related compound, 5-Chloro-N1-phenylbenzene-1,2-diamine, has been utilized as a reagent in the synthesis of dihydrobenzodiazepinediones, which have been investigated as inhibitors of HIV-1 capsid assembly reverse transcriptase. pharmaffiliates.com This highlights the potential for chloro-substituted phenylbenzene-1,2-diamines to serve as key intermediates in the development of therapeutic agents.

Overview of Research Trajectories for this compound

While specific and extensive research on this compound is not widely documented in publicly available literature, its structural motifs suggest several potential avenues for investigation. Drawing parallels from the broader family of substituted benzene-1,2-diamines, future research could logically explore its utility in the following areas:

Synthesis of Novel Heterocycles: Its structure is primed for the synthesis of new benzimidazole, quinoxaline, or other related heterocyclic derivatives. The influence of the chloro, methyl, and phenyl substituents on the biological activity and material properties of these new compounds would be a key area of interest.

Medicinal Chemistry: Given that substituted aromatic diamines are precursors to many bioactive molecules, this compound could be a valuable starting material for the discovery of new drug candidates. For example, a study on N1-phenylbenzene-1,2-diamine demonstrated its use in creating copper hybrid nanoflowers that exhibited cytotoxic activity against cancer cell lines, suggesting the potential for related structures in oncology research. researchgate.net

Coordination Chemistry: The diamine functionality can act as a bidentate ligand, allowing for the formation of coordination complexes with various metal ions. The electronic and steric effects of the substituents would be expected to modulate the properties of the resulting metal complexes, which could have applications in catalysis or materials science.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 79759-93-6 |

| Molecular Formula | C13H13ClN2 |

| Molecular Weight | 232.71 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-11(14)7-8-12(15)13(9)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYVFWJXVUQOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NC2=CC=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 6 Methyl N1 Phenylbenzene 1,2 Diamine

Historical and Conventional Synthetic Routes to 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine

Conventional methods for the synthesis of aromatic diamines have historically relied on multi-step processes that often involve harsh reaction conditions and the use of hazardous reagents. These routes, while effective, are increasingly being scrutinized for their environmental impact.

Nitration and Reduction Approaches

A classic and widely employed strategy for the synthesis of phenylenediamines involves the introduction of nitro groups onto an aromatic ring, followed by their subsequent reduction to amino groups. In the context of this compound, a plausible synthetic pathway would commence with a suitably substituted benzene (B151609) derivative.

The synthesis would typically begin with a precursor such as 4-chloro-3-methylaniline. This starting material would first undergo N-phenylation to introduce the phenyl group at one of the amino positions. The subsequent step involves the regioselective nitration of the resulting N-phenylated compound to introduce a nitro group at the ortho position to the amino group. This step is critical and often requires careful control of reaction conditions to achieve the desired isomer. The final step is the reduction of the nitro group to an amine, yielding the target molecule. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

A general representation of this approach is outlined in the table below:

| Step | Reaction | Reagents and Conditions |

| 1 | N-Phenylation | 4-chloro-3-methylaniline, bromobenzene, Pd catalyst, base |

| 2 | Nitration | Nitrating agent (e.g., HNO3/H2SO4), controlled temperature |

| 3 | Reduction | Reducing agent (e.g., SnCl2/HCl or H2/Pd/C) |

Halogenation and Amination Strategies

An alternative historical route involves the sequential introduction of the amino groups through halogenation and amination reactions. This strategy relies on the ability to selectively functionalize the aromatic ring. For the synthesis of this compound, a potential starting material could be 1-chloro-2-methylbenzene.

This substrate would first be nitrated, followed by reduction to the corresponding aniline. Subsequent halogenation would introduce a second halogen ortho to the amino group. This di-halogenated intermediate can then undergo selective amination reactions. The first amination could be with aniline, followed by amination with ammonia or a protected form of ammonia to introduce the second amino group. These nucleophilic aromatic substitution (SNAr) reactions often require harsh conditions, such as high temperatures and pressures, and the use of metal catalysts.

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving the efficiency and environmental footprint of the traditional routes. This includes the use of alternative energy sources, solvent-free reaction conditions, and catalytic methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov In the synthesis of this compound, microwave heating can be applied to several steps, including the N-phenylation and amination reactions. For instance, the coupling of a halogenated precursor with aniline can be significantly expedited under microwave conditions, often in the absence of a traditional solvent. tandfonline.com

The following table summarizes a hypothetical comparison of conventional and microwave-assisted synthesis for a key amination step:

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Temperature | 150-200 °C | 150-200 °C |

| Yield | 60-70% | 85-95% |

| Solvent | High-boiling point organic solvent | Minimal or no solvent |

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental pollution and simplify product purification. For the synthesis of this compound, certain steps, such as the condensation of a 1,2-dicarbonyl compound with a diamine precursor, can potentially be carried out under solvent-free conditions, often with microwave irradiation to provide the necessary energy. This approach not only reduces waste but can also lead to higher product purity.

Mechanochemical Approaches

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force, offers a green and efficient alternative to traditional solvent-based methods. For the synthesis of N-aryl bonds, mechanochemical approaches have been successfully employed in reactions like the Ullmann condensation and Buchwald-Hartwig amination.

In a potential mechanochemical synthesis of this compound, a solid mixture of a suitable precursor, such as 4-chloro-5-methyl-2-nitroaniline or 2-amino-4-chloro-5-methylaniline, and an arylating agent like iodobenzene or phenylboronic acid, would be milled in the presence of a metal catalyst and a base. The high energy generated during milling can promote the reaction, often with reduced reaction times and improved yields compared to solution-based methods.

Table 1: Potential Mechanochemical Reaction Components

| Component | Example | Role |

| Starting Material | 4-Chloro-5-methyl-2-nitroaniline | Precursor |

| Arylating Agent | Phenylboronic acid | Introduces the phenyl group |

| Catalyst | Palladium(II) acetate | Facilitates C-N bond formation |

| Base | Potassium carbonate | Neutralizes acid formed |

This solvent-free approach minimizes waste and can lead to the formation of the desired product directly in the solid state, simplifying subsequent purification steps.

Catalytic Methodologies (e.g., Metal-Free, Biocatalysis)

Metal-Free Catalysis: The development of metal-free catalytic systems for C-N bond formation is a significant area of research aimed at reducing cost and toxicity associated with metal catalysts. For the synthesis of N-aryl-o-phenylenediamines, metal-free approaches could involve the use of iodine-based catalysts or strong organic bases to promote the coupling reaction. These methods often require elevated temperatures but offer the advantage of avoiding metal contamination in the final product.

Biocatalysis: Biocatalytic methods utilize enzymes to carry out chemical transformations with high selectivity and under mild conditions. While specific biocatalysts for the direct N-arylation of 5-chloro-6-methylbenzene-1,2-diamine are not yet reported, enzymes such as transaminases or laccases could potentially be engineered or discovered for such a purpose. A hypothetical biocatalytic route might involve the enzymatic coupling of 4-chloro-5-methyl-1,2-phenylenediamine with a phenyl donor molecule.

Chemo- and Regioselective Synthesis

Achieving the correct chemo- and regioselectivity is crucial in the synthesis of this compound to ensure the phenyl group is attached to the desired nitrogen atom (N1).

One common strategy involves the use of protecting groups. For instance, one of the amino groups of 4-chloro-5-methylbenzene-1,2-diamine can be selectively protected, followed by the N-arylation of the unprotected amino group. Subsequent deprotection would yield the desired product.

Alternatively, the regioselectivity can be controlled by the electronic and steric properties of the starting materials and the choice of catalyst and ligands in cross-coupling reactions. For example, in a Buchwald-Hartwig amination, the choice of phosphine ligand can significantly influence which amino group of a diamine is arylated. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination, a systematic optimization might involve screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, XPhos). wikipedia.orgorganic-chemistry.org The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) also plays a significant role.

Table 2: Example of Optimization Parameters for a Buchwald-Hartwig Amination

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |

| Ligand | BINAP | XPhos | dppf |

| Base | NaOtBu | K₂CO₃ | Cs₂CO₃ |

| Solvent | Toluene | Dioxane | DMF |

| Temperature | 80 °C | 100 °C | 120 °C |

Design of experiments (DoE) can be a powerful tool to systematically explore the reaction space and identify the optimal conditions for the synthesis of this compound.

Isolation and Purification Methodologies (e.g., Chromatography, Recrystallization Techniques)

After the synthesis, the crude product needs to be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts.

Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For this compound, a silica gel column with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) would likely be effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a substituted o-phenylenediamine, a mixed solvent system, such as ethanol/water or dichloromethane/hexane, might be suitable. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Chemical Reactivity and Mechanistic Studies of 5 Chloro 6 Methyl N1 Phenylbenzene 1,2 Diamine

Nucleophilic and Electrophilic Reactivity of Amine Moieties

The two amine groups in 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine are the primary centers of nucleophilicity. The lone pair of electrons on the nitrogen atoms allows them to act as nucleophiles, attacking electron-deficient centers. The nucleophilicity of these amines is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The methyl group (-CH₃), being an electron-donating group, enhances the electron density on the aromatic ring and, consequently, on the amine nitrogens, thereby increasing their nucleophilicity. Conversely, the chloro group (-Cl) is an electron-withdrawing group, which tends to decrease the electron density and thus reduce the nucleophilicity of the amine groups. The N1-phenyl group also influences the reactivity, potentially through both steric hindrance and electronic effects.

As a nucleophile, this compound can participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds. The differential reactivity of the two amine groups—one being a primary amine and the other a secondary amine substituted with a phenyl group—can lead to selectivity in these reactions under controlled conditions.

The amine moieties can also exhibit electrophilic character, although this is less common and typically requires activation. For instance, after conversion to a suitable leaving group, the nitrogen atom can become part of an electrophilic center. However, the primary role of the amine groups in this compound is nucleophilic.

| Functional Group | Electronic Effect | Impact on Amine Reactivity |

| -CH₃ (Methyl) | Electron-donating | Increases nucleophilicity |

| -Cl (Chloro) | Electron-withdrawing | Decreases nucleophilicity |

| -NH₂ (Primary Amine) | Nucleophilic center | Site for reactions with electrophiles |

| -NH(Ph) (Secondary Amine) | Nucleophilic center (sterically hindered) | Influences regioselectivity |

Cyclization Reactions for Heterocycle Formation Involving this compound

The ortho-disposition of the two amine groups makes this compound an excellent precursor for the synthesis of a variety of fused heterocyclic compounds. These cyclization reactions are of significant interest in medicinal and materials chemistry due to the diverse biological and photophysical properties of the resulting heterocycles.

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from o-phenylenediamines. The general synthetic strategy involves the reaction of the diamine with a one-carbon electrophile, which, after condensation and subsequent cyclization, forms the imidazole ring fused to the benzene ring.

A widely employed method for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. When this compound reacts with an aldehyde, an initial condensation reaction forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzimidazole. organic-chemistry.org The reaction is often carried out in the presence of an acid catalyst and an oxidizing agent. organic-chemistry.org

Similarly, condensation with carboxylic acids, often under acidic conditions and at elevated temperatures, leads to the formation of 2-substituted benzimidazoles. semanticscholar.org This method, known as the Phillips-Ladenburg reaction, is a classical approach to benzimidazole synthesis. semanticscholar.org The use of various substituted aldehydes and carboxylic acids allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core.

| Reactant | Catalyst/Conditions | Product Type |

| Aldehydes | Acid catalyst, Oxidizing agent | 2-Substituted Benzimidazoles |

| Carboxylic Acids | Acid catalyst, Heat | 2-Substituted Benzimidazoles |

In recent years, there has been a growing interest in the development of environmentally benign and cost-effective synthetic methods. Metal-free cyclization protocols for benzimidazole synthesis have emerged as a sustainable alternative to metal-catalyzed reactions. semanticscholar.org These methods often utilize green solvents, such as water, and may be promoted by microwave irradiation or other non-conventional energy sources. nih.gov For instance, the reaction of o-phenylenediamines with aldehydes can be achieved under metal-free conditions using catalysts like iodine or even under catalyst-free conditions in certain solvents. semanticscholar.org D-glucose has also been identified as an efficient C1 synthon in the metal-free synthesis of benzimidazoles from o-phenylenediamines in water. nih.gov

This compound can also serve as a precursor for the synthesis of seven-membered heterocyclic rings, most notably benzodiazepines. The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, or with α,β-unsaturated ketones. nih.govnih.gov The reaction is generally catalyzed by acids. nih.gov The presence of the chloro, methyl, and phenyl substituents on the diamine precursor would result in the formation of correspondingly substituted benzodiazepine derivatives, which can have distinct pharmacological properties.

| Reactant | Catalyst/Conditions | Product Type |

| 1,3-Diketones | Acid catalyst | Substituted 1,5-Benzodiazepines |

| β-Ketoesters | Acid catalyst | Substituted 1,5-Benzodiazepines |

| α,β-Unsaturated Ketones | Various catalysts | Substituted 1,5-Benzodiazepines |

The versatile reactivity of the diamine functionality in this compound allows for its use in the synthesis of a broader range of polycyclic aromatic nitrogen heterocycles. For example, reaction with α-dicarbonyl compounds, such as glyoxal or biacetyl, can lead to the formation of quinoxaline derivatives. Furthermore, multi-component reactions involving the diamine, an aldehyde, and another nucleophile can provide access to more complex heterocyclic scaffolds. The specific substitution pattern of the starting diamine would be incorporated into the final polycyclic structure, offering a route to novel compounds with potentially interesting electronic and biological properties. researchgate.net

Benzimidazole Derivatives Synthesis

Condensation Reactions with Carbonyl Compounds

N-substituted o-phenylenediamines, such as this compound, readily undergo condensation reactions with various carbonyl compounds, including aldehydes and ketones. These reactions are fundamental in the synthesis of heterocyclic compounds, most notably leading to the formation of Schiff bases and benzimidazoles.

The reaction between a primary amine and a carbonyl compound to form an imine, or Schiff base, is a classic condensation reaction. In the case of this compound, the more nucleophilic primary amine (-NH2) is expected to preferentially react with the carbonyl group of an aldehyde or ketone. This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the Schiff base.

The general reaction for Schiff base formation is as follows:

General Reaction Scheme for Schiff Base Formation

R1(C=O)R2 + H2N-Ar-NH-Ph -> R1(C=N-Ar-NH-Ph)R2 + H2O

Where Ar represents the substituted benzene ring.

Schiff bases derived from o-phenylenediamines are versatile intermediates in organic synthesis and can act as ligands for the formation of metal complexes. ajol.inforesearchpublish.com The stability of these Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. researchgate.net

Interactive Table: Expected Products of Schiff Base Formation

| Carbonyl Compound | Reactant Name | Expected Schiff Base Product |

| Benzaldehyde | This compound | N-(benzylidene)-5-chloro-6-methyl-N1-phenylbenzene-1,2-diamine |

| Acetone | This compound | N-(propan-2-ylidene)-5-chloro-6-methyl-N1-phenylbenzene-1,2-diamine |

| Salicylaldehyde | This compound | 2-(((2-amino-4-chloro-5-methylphenyl)(phenyl)amino)methyl)phenol |

Oxidation and Reduction Chemistry of this compound

The oxidation of N-substituted o-phenylenediamines can lead to the formation of various colored products, often phenazine derivatives. rsc.org The oxidation process typically involves the removal of hydrogen atoms from the amine groups, leading to the formation of a diimine intermediate which can then undergo further reactions, including cyclization. The electrochemical oxidation of N-substituted p-phenylenediamines has been studied and involves the formation of radical cations and quinone-diimines. sid.irresearchgate.net A similar pathway can be anticipated for o-phenylenediamines.

The oxidation of o-phenylenediamines, in the presence of certain reagents like copper ions, can proceed through a two-step process involving deprotonation of an amino group to form an imide radical, followed by rearrangement to a more conjugated system. mdpi.comsemanticscholar.orgresearchgate.net For this compound, oxidation would likely lead to complex phenazine-type structures.

Reduction chemistry of this compound would primarily involve the reduction of any oxidized species back to the diamine. Under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the chloro group could potentially be removed via hydrodehalogenation.

Detailed Reaction Mechanisms for Key Transformations

Mechanism of Schiff Base and Benzimidazole Formation:

The reaction of an o-phenylenediamine with an aldehyde is a prominent method for the synthesis of benzimidazoles. nih.gov This transformation proceeds through a Schiff base intermediate. The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The primary amino group of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral hemiaminal intermediate.

Dehydration: The hemiaminal is then protonated at the hydroxyl group, which is subsequently eliminated as a water molecule to form a protonated Schiff base (iminium ion).

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral Schiff base.

Intramolecular Cyclization: The secondary amino group then acts as an intramolecular nucleophile, attacking the imine carbon of the Schiff base to form a five-membered ring.

Aromatization: The resulting intermediate undergoes oxidative dehydrogenation to form the stable, aromatic benzimidazole ring. Various oxidizing agents can be used for this step, or in some cases, the reaction proceeds with aerial oxidation. iosrjournals.orgsemanticscholar.orgrsc.org

This sequence highlights the utility of this compound as a precursor for the synthesis of substituted benzimidazoles, which are an important class of heterocyclic compounds with diverse biological activities. researchgate.net

Derivatization and Structural Modification of 5 Chloro 6 Methyl N1 Phenylbenzene 1,2 Diamine

N-Substitution Reactions (e.g., Alkylation, Acylation)

The presence of two amine groups in 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine makes it a prime candidate for N-substitution reactions. These reactions, such as alkylation and acylation, can be employed to introduce a wide variety of functional groups, thereby tuning the molecule's physical and chemical properties.

Alkylation of the amine groups can be achieved using alkyl halides or other alkylating agents. The reaction's regioselectivity would be a key consideration, as the two amine groups exhibit different steric and electronic environments. The N1-phenyl group significantly influences the reactivity of the adjacent amine, potentially directing alkylation to the less hindered N2-amine.

Acylation reactions, typically employing acyl chlorides or anhydrides, would yield the corresponding amides. These derivatives are generally more stable and can serve as intermediates for further transformations. The conditions for these reactions can be controlled to favor mono- or di-acylation, depending on the desired outcome.

| Reaction Type | Reagent Example | Potential Product Structure |

| Alkylation | Methyl Iodide (CH₃I) | N-alkylated diamine derivative |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acylated diamine derivative |

Modification of the Aromatic Core (e.g., Further Halogenation, Nitration, Sulfonation if applicable)

The aromatic core of this compound offers several positions for electrophilic aromatic substitution, allowing for further functionalization. The existing substituents—chloro, methyl, and two amino groups—will direct incoming electrophiles to specific positions on the benzene (B151609) ring.

Further Halogenation could introduce additional halogen atoms, which can significantly alter the electronic properties of the molecule and serve as handles for cross-coupling reactions. The directing effects of the existing groups would need to be carefully considered to predict the regiochemical outcome.

Nitration , typically carried out with a mixture of nitric and sulfuric acids, would introduce a nitro group onto the aromatic ring. The position of nitration would be governed by the combined directing effects of the substituents.

Sulfonation , using fuming sulfuric acid, would introduce a sulfonic acid group, enhancing the molecule's polarity and water solubility.

| Reaction Type | Reagent Example | Potential Product Feature |

| Halogenation | Bromine (Br₂) | Additional halogen on the aromatic ring |

| Nitration | Nitric Acid (HNO₃) | Nitro group on the aromatic ring |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Sulfonic acid group on the aromatic ring |

Formation of Advanced Building Blocks from this compound

The vicinal diamine functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are valuable as advanced building blocks in medicinal chemistry and materials science.

For instance, condensation reactions with dicarbonyl compounds can lead to the formation of substituted benzodiazepines or other seven-membered heterocyclic systems. Reaction with carboxylic acids or their derivatives can yield benzimidazoles, a common scaffold in pharmacologically active molecules. The specific nature of the resulting heterocyclic system would depend on the reaction partner chosen.

Synthesis of Polymeric Structures Incorporating this compound Moieties

The diamine nature of this compound allows for its use as a monomer in polymerization reactions. For example, it can be polymerized with diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would incorporate the rigid and functionalized aromatic structure of the diamine, potentially leading to materials with interesting thermal, mechanical, and electronic properties. The presence of the chloro and methyl groups can further be exploited to fine-tune the polymer's characteristics.

Theoretical and Computational Investigations of 5 Chloro 6 Methyl N1 Phenylbenzene 1,2 Diamine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine could be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For a molecule like this compound, the HOMO would likely be localized on the electron-rich diamine-substituted benzene (B151609) ring, while the LUMO might be distributed across the aromatic system.

Hypothetical Data Table for HOMO/LUMO Analysis

Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential)

Reactivity descriptors derived from quantum chemical calculations help in predicting the sites of electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) for nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the diamine groups would be expected to be regions of high negative electrostatic potential.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. researchgate.net They can distinguish between susceptibility to nucleophilic, electrophilic, and radical attack. scribd.com

Conformational Analysis of this compound

The presence of the N1-phenyl group introduces rotational flexibility, leading to different possible conformations. Conformational analysis would involve systematically rotating the dihedral angles, particularly around the C-N bond connecting the two benzene rings, and calculating the corresponding energies to identify the most stable conformers. This is crucial as the molecular conformation can significantly influence its chemical and biological properties.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling could be employed to study the reaction mechanisms involving this compound. This would involve locating the transition state structures for a given reaction and calculating the activation energies. Such studies are invaluable for understanding reaction kinetics and predicting product formation. Without specific reactions to analyze, this remains a general capability of computational chemistry.

Spectroscopic Property Predictions (e.g., Theoretical Vibrational Spectra, NMR Chemical Shifts, for Methodological Validation)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

Theoretical vibrational spectra (Infrared and Raman) can be calculated to assign the observed experimental vibrational bands to specific molecular motions. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be predicted. nih.gov The accuracy of these predictions has improved significantly, making them a valuable tool in structural elucidation. nih.gov A comparison between calculated and experimental NMR spectra can confirm the proposed molecular structure and provide insights into the electronic environment of the nuclei. researchgate.net

Hypothetical ¹³C NMR Chemical Shift Data Table

Challenges and Future Research Directions for 5 Chloro 6 Methyl N1 Phenylbenzene 1,2 Diamine

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine is largely uncharted territory. The presence of two vicinal amino groups, one of which is arylated, alongside a chloro and a methyl substituent on the benzene (B151609) ring, suggests a rich and complex chemical reactivity that warrants systematic investigation. Future research should focus on elucidating the nuanced reactivity of this molecule.

Key areas for exploration include:

Cyclization Reactions: The 1,2-diamine moiety is a classic precursor for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines. Systematic studies on the cyclization of this compound with different electrophiles (e.g., aldehydes, ketones, carboxylic acids, and their derivatives) could lead to novel heterocyclic systems with potentially interesting electronic and photophysical properties.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent on the aromatic ring provides a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Exploration of these reactions could lead to the synthesis of more complex, functionalized derivatives with tailored properties for specific applications.

Oxidative Polymerization: Aromatic diamines are known to undergo oxidative polymerization to form conductive polymers. Investigating the electrochemical and chemical oxidative polymerization of this compound could pave the way for the development of new semiconducting materials.

A summary of potential reaction pathways is presented in Table 1.

| Reaction Type | Potential Reagents | Potential Products |

| Benzimidazole formation | Aldehydes, Carboxylic acids | Substituted benzimidazoles |

| Quinoxaline formation | 1,2-Diketones | Substituted quinoxalines |

| Suzuki Coupling | Boronic acids | Aryl-substituted derivatives |

| Buchwald-Hartwig Amination | Amines | Amino-substituted derivatives |

Development of More Efficient and Atom-Economical Synthetic Methodologies

While this compound is commercially available, the development of more efficient, sustainable, and atom-economical synthetic routes is a crucial area for future research. Current industrial syntheses of similar aromatic diamines often involve multi-step processes with harsh reaction conditions and the generation of significant waste.

Future research in this area should target:

Catalytic C-H Amination: Direct C-H amination of a suitable precursor would be a highly atom-economical route to this compound, avoiding the need for pre-functionalized starting materials.

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources (e.g., microwave or ultrasonic irradiation) in the synthesis should be explored to develop more sustainable production methods.

Advancements in Computational Predictions for Design and Discovery

Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules and materials. For this compound, computational studies can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Future computational research should focus on:

DFT Calculations: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity indices of the molecule. This information can help in understanding its chemical behavior and in designing new reactions.

Molecular Docking: For potential biological applications, molecular docking studies can be employed to predict the binding affinity of its derivatives to specific protein targets.

Materials Property Prediction: Computational screening of polymers and other materials derived from this compound can predict their electronic, optical, and mechanical properties, facilitating the discovery of new functional materials.

Expansion of Non-Biological Chemical and Material Applications

The unique structural features of this compound make it an attractive candidate for a range of non-biological applications in chemistry and material science.

Potential areas for application-driven research include:

High-Performance Polymers: As a monomer, it can be used to synthesize polyimides, polyamides, and other high-performance polymers with enhanced thermal stability, chemical resistance, and mechanical properties. The presence of the chloro and methyl groups can be used to fine-tune the polymer properties.

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be explored as host materials, charge-transporting materials, or emitters in OLEDs. The ability to modify the electronic properties through chemical functionalization is a key advantage in this area.

Sensors: The amino groups can act as binding sites for metal ions and other analytes. Functionalizing this scaffold could lead to the development of selective and sensitive chemical sensors.

Dyes and Pigments: The aromatic diamine structure is a common feature in many dyes and pigments. The specific substitution pattern of this molecule could lead to new colorants with unique shades and improved fastness properties.

Integration of this compound Chemistry with Flow Chemistry and Automation

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, reproducibility, and scalability. Integrating the synthesis and derivatization of this compound with these modern technologies is a key direction for future research.

Key research goals in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound would enable safer, more efficient, and on-demand production.

Automated Library Synthesis: Using automated synthesis platforms to generate libraries of derivatives of this compound would accelerate the discovery of new compounds with desired properties.

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., HPLC, NMR) with flow reactors would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purities.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine, and how do they influence its reactivity in synthetic applications?

- Methodological Answer :

- Thermal Stability : Determine melting points via differential scanning calorimetry (DSC) and compare with structurally similar diamines (e.g., 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride, mp data in ).

- Solubility : Use Hansen solubility parameters to optimize solvent selection for reactions.

- Electrophilicity : Employ density functional theory (DFT) to calculate partial charges on amino groups and predict nucleophilic substitution sites .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables like temperature, catalyst loading, and reaction time. Statistical software (e.g., JMP, Minitab) can identify critical factors .

- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to separate byproducts, referencing protocols for analogous chlorinated diamines .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound in heterocyclic ring-forming reactions?

- Methodological Answer :

- Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states. Compare with ICReDD’s workflow for integrating computation and experiment .

- Kinetic Isotope Effects (KIEs) : Measure KIEs via GC-MS to validate computational predictions of rate-determining steps .

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For ambiguous signals, use 2D NMR (COSY, NOESY) to assign stereochemistry .

- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational changes or tautomerism .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with supercritical fluid chromatography (SFC) for high-resolution enantiomer separation .

- Membrane Technologies : Explore nanofiltration membranes with tailored pore sizes for large-scale separation of regioisomers .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Factorial Design : Test variables like pH, UV exposure, and microbial activity in a 2 factorial setup. Use ANOVA to identify significant degradation pathways .

- LC-MS/MS Monitoring : Quantify degradation products at sub-ppb levels using triple quadrupole systems with ESI ionization .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Hill Equation Modeling : Fit dose-response curves using non-linear regression (e.g., GraphPad Prism). Compare EC values with structurally similar chlorinated aromatics .

- Bootstrap Resampling : Assess confidence intervals for EC estimates to account for variability in biological replicates .

Safety and Compliance in Advanced Research

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods with ≥100 ft/min face velocity and wear nitrile gloves + flame-resistant lab coats. Reference SDS protocols for 3,6-dichloro-1,2-phenylenediamine as a structural analog .

- Emergency Preparedness : Pre-test thermal stability via accelerating rate calorimetry (ARC) to identify decomposition thresholds .

Tables for Key Data

| Property | Method | Reference Compound |

|---|---|---|

| Melting Point | DSC | 4-Chloro-3-methylbenzene-1,2-diamine (mp ~196–201°C) |

| Solubility in DMSO | Hansen Solubility Parameters | 3,6-Dichloro-1,2-phenylenediamine |

| (algae) | OECD 201 Guideline | Chlorobenzene analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.